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3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-[(3-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a bromophenyl group attached to the oxadiazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine typically involves the reaction of 3-bromobenzyl chloride with amidoxime under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-[(3-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the oxadiazole ring.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
Antimicrobial Activity
Oxadiazole derivatives, including 3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine, have demonstrated promising antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study showed that certain 1,3,4-oxadiazole derivatives had minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL against resistant strains, outperforming standard antibiotics like chloramphenicol .
Anticancer Potential
The anticancer properties of oxadiazole compounds have been extensively studied. In particular, derivatives like this compound have shown efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-231. One study reported IC50 values of 2.5 μM for MCF-7 cells when treated with specific oxadiazole derivatives . This suggests that these compounds could serve as potential leads for developing new cancer therapies.
Antioxidant and Anti-inflammatory Activities
Oxadiazole derivatives have also been evaluated for their antioxidant and anti-inflammatory properties. For example, certain compounds exhibited strong antioxidant activity with IC50 values significantly lower than those of standard antioxidants like ascorbic acid . Additionally, some derivatives demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets. For instance:
- Cholinesterase Inhibition : Certain oxadiazoles act as reversible inhibitors of acetylcholinesterase (AChE), which is crucial in treating neurological disorders like Alzheimer's disease .
- DNA Gyrase Inhibition : The compound's structure allows it to target DNA gyrase, an enzyme critical for bacterial DNA replication. This mechanism is pivotal for the development of new antibacterial agents against multi-drug resistant bacteria .
Synthetic Approaches
The synthesis of this compound typically involves the cyclization of appropriate hydrazones or acylhydrazides with suitable electrophiles under controlled conditions. Various synthetic methodologies have been explored to enhance yield and purity while minimizing side reactions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[(3-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The bromophenyl group can enhance binding affinity to certain molecular targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-bromophenyl methyl sulfone
- 3-bromobenzylamine
- 4-bromophenyl methyl sulfone
Uniqueness
3-[(3-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The combination of the bromophenyl group and the oxadiazole ring makes it a versatile compound for various applications in research and industry.
Biological Activity
3-(3-Bromobenzyl)-1,2,4-oxadiazol-5-amine is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an inhibitor of various enzymes and its anticancer properties.
Chemical Structure and Synthesis
The compound can be synthesized through multiple synthetic routes involving the reaction of 3-bromobenzyl derivatives with oxadiazole precursors. For instance, one method involves the acylation of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine with chloroacetyl chloride under basic conditions to yield various derivatives .
Enzyme Inhibition
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Cholinesterase Inhibition :
- The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies indicate that derivatives of oxadiazoles exhibit dual inhibition of both cholinesterases with varying potency. For instance, some derivatives showed IC50 values ranging from 12.8 µM to over 500 µM for AChE and BChE, respectively .
Compound AChE IC50 (µM) BChE IC50 (µM) This compound 33.9 - 40.1 ≥105 Other derivatives 12.8 - 99.2 53.05 - 89.97 - Antioxidant Activity :
Anticancer Activity
Research has demonstrated that oxadiazole derivatives exhibit significant anticancer activity against various cancer cell lines:
-
HepG2 Cells : One study reported that certain oxadiazole derivatives induced apoptosis in HepG2 liver cancer cells with an IC50 value of 35.58 µM. Flow cytometry analysis revealed increased cell cycle arrest in the G0/G1 phase and significant induction of early apoptosis .
Cell Line Compound IC50 (µM) Apoptosis Induction (%) HepG2 5a 35.58 Early: 19.61; Total: 35.28 MCF-7 Various 0.12 - 2.78 Induces apoptosis
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Enzyme Interaction : The compound acts as a reversible inhibitor of AChE by binding to the active site, leading to enhanced cholinergic activity which is beneficial in neurological disorders .
- Induction of Apoptosis : In cancer cells, the compound promotes apoptosis through pathways involving p53 activation and caspase cleavage, suggesting its potential as an anticancer agent .
Case Studies
Several studies have focused on the biological evaluation of oxadiazole derivatives:
Properties
Molecular Formula |
C9H8BrN3O |
---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C9H8BrN3O/c10-7-3-1-2-6(4-7)5-8-12-9(11)14-13-8/h1-4H,5H2,(H2,11,12,13) |
InChI Key |
BVXDCQGWQLDANF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2=NOC(=N2)N |
Origin of Product |
United States |
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